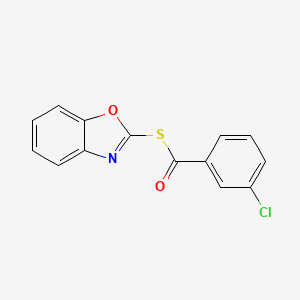

![molecular formula C16H15ClN2O2S2 B2731091 (Z)-5-chloro-N-(5-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide CAS No. 899362-35-7](/img/structure/B2731091.png)

(Z)-5-chloro-N-(5-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thiazole derivatives are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers .

Synthesis Analysis

The synthesis of thiazole derivatives often involves the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system . This is carried out in the presence of tetrabutylammonium fluoride under mild conditions .Molecular Structure Analysis

The molecular structure of thiazole derivatives is typically characterized by 1H NMR, 13C NMR, IR, HRMS and ESI–MS spectra .Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions. For example, they can be synthesized through copper(I) catalyzed azide-alkyne cycloaddition reaction .科学研究应用

- Some 5-substituted 3-chloro-4H-1,2,6-thiadiazines, including our compound, have demonstrated plant antifungal activity . This property could be harnessed for crop protection and disease management in agriculture.

- Certain derivatives of 4H-1,2,6-thiadiazines exhibit liquid crystalline behavior . These materials could find applications in display technologies, sensors, and optical devices.

- Other 4H-1,2,6-thiadiazines display near-infrared dye behavior . Such dyes are valuable for bioimaging, photothermal therapy, and fluorescence-based diagnostics.

- Some 4H-1,2,6-thiadiazines have been proposed as precursors to radical anions for organic magnetic and conducting materials . These materials could be useful in electronic devices, batteries, and supercapacitors.

- Woodward and Rees suggested that π-conjugated polymers based on 1,2,6-thiadiazines could be stable substitutes for superconductors like poly(sulfur nitride) (SN)x . These polymers might have applications in energy storage and electronic components.

- Amino-substituted 1,2,6-thiadiazinones have been explored as narrow-spectrum calcium/calmodulin-dependent protein kinase kinase 2 (CaMKK2) inhibitors . This suggests potential applications in drug discovery and treatment of diseases related to CaMKK2.

- Our compound introduces a thioamide functional group onto the 1,2,6-thiadiazine ring. Thioamide-containing azaarenes, such as pyridines and pyrimidines, have diverse uses in medicinal chemistry . For instance, pyridine derivatives have been investigated as enzyme inhibitors and anti-HIV agents.

Plant Antifungal Activity

Liquid Crystalline Behavior

Near-Infrared Dye Properties

Potential Precursors for Organic Magnetic and Conducting Materials

π-Conjugated Polymers

Medicinal Chemistry Applications

Thioamide Functionalization

作用机制

While the specific mechanism of action for the compound you’re asking about is not available, thiazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

未来方向

属性

IUPAC Name |

5-chloro-N-(5-methoxy-3-propyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O2S2/c1-3-8-19-11-9-10(21-2)4-5-12(11)23-16(19)18-15(20)13-6-7-14(17)22-13/h4-7,9H,3,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEKJAKIGBPCNAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=CC(=C2)OC)SC1=NC(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-5-chloro-N-(5-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(1-Methyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2731014.png)

![2-chloro-6-fluoro-N-[[4-(2-methoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2731016.png)

![3-Methyl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2731017.png)

![7-(4-hydroxyphenyl)-5,6-dimethyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B2731019.png)

![1-(2-fluorophenyl)-4-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2731024.png)

![N-(1-cyanocyclopentyl)-2-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]acetamide](/img/structure/B2731030.png)